

MG 149 batch-to-batch variability and quality control

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Compound of Interest

Compound Name: MG 149

Cat. No.: B609011

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Technical Support Center: Opranserin (VVZ-149)

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Introduction

Opranserin (VVZ-149) is a first-in-class, non-opioid, non-NSAID analgesic candidate. It functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin receptor 2A (5HT2A).^{[1][2]} It is under development as an injectable treatment for postoperative pain.^{[1][3]} This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, including those arising from batch-to-batch variability, during experimental use of Opranserin (VVZ-149).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Opranserin (VVZ-149)?

A1: Opranserin exerts its analgesic effects through the simultaneous inhibition of two targets in the central and peripheral nervous systems: the glycine transporter type 2 (GlyT2) and the

serotonin 5-HT_{2A} receptor. This dual antagonism is believed to have a synergistic effect on pain signal regulation, particularly in the spinal cord.^[3]

Q2: What are the reported IC₅₀ values for Opiranserin (VVZ-149)?

A2: The half-maximal inhibitory concentrations (IC₅₀) for Opiranserin are reported as 0.86 μ M for GlyT₂ and 1.3 μ M for the 5HT_{2A} receptor. It also shows antagonistic activity on the P2X₃ receptor with an IC₅₀ of 0.87 μ M.^{[1][4]}

Q3: What is the recommended solvent and storage for Opiranserin (VVZ-149)?

A3: Opiranserin is available in a hydrochloride salt form, which generally offers enhanced water solubility and stability compared to the free base form.^[1] For specific storage conditions, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, compounds of this nature are stored at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture to prevent degradation.

Q4: How can I ensure the quality of a new batch of Opiranserin (VVZ-149)?

A4: To ensure the quality of a new batch, it is recommended to perform a series of quality control checks. These may include:

- Identity verification: Confirm the chemical structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Purity assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
- Concentration validation: Accurately determine the concentration of stock solutions using a calibrated analytical method.
- Functional validation: Compare the activity of the new batch to a previously validated "golden batch" in a standardized in vitro assay, such as a GlyT₂ or 5-HT_{2A} receptor binding or functional assay.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results or Reduced Efficacy

Inconsistent results or a noticeable decrease in the expected analgesic effect of Opiranserin (VVZ-149) between experiments or when using a new batch can be a significant concern.

Potential Causes and Solutions

Potential Cause	Troubleshooting Steps
Batch-to-Batch Variability in Purity or Potency	<ul style="list-style-type: none">- Verify Purity: Analyze the purity of the current batch using HPLC. Compare the chromatogram to the supplier's Certificate of Analysis and to a previous batch if available.- Confirm Identity: Use mass spectrometry to confirm the molecular weight of the compound.- Functional Assay: Perform a dose-response curve in a relevant in vitro assay (e.g., a cell-based assay for 5-HT2A antagonism) to compare the potency of the new batch to a reference standard.[5][6]
Compound Degradation	<ul style="list-style-type: none">- Storage Conditions: Ensure the compound has been stored correctly, as per the manufacturer's instructions (typically protected from light, moisture, and stored at the recommended temperature).- Solution Stability: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. For working solutions, assess stability over the duration of the experiment.
Experimental Protocol Variations	<ul style="list-style-type: none">- Standard Operating Procedures (SOPs): Strictly adhere to established and validated SOPs for all experiments.- Reagent Quality: Ensure all other reagents and cell lines used in the experiment are of high quality and within their expiration dates.
Incorrect Dosage or Concentration	<ul style="list-style-type: none">- Stock Solution Concentration: Re-verify the concentration of your stock solution. If possible, use a spectrophotometric method or other quantitative analysis.- Dilution Accuracy: Double-check all calculations and ensure pipettes are properly calibrated.

Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

Observing higher-than-expected cell death or other anomalous effects in your experiments could be linked to impurities in the compound batch.

Potential Causes and Solutions

Potential Cause	Troubleshooting Steps
Presence of Impurities	<ul style="list-style-type: none">- Purity Analysis: A lower purity level means a higher percentage of unknown substances. Analyze the purity of the batch using HPLC-MS to identify any significant impurity peaks.- Toxicity Assay: Perform a simple cytotoxicity assay (e.g., MTT or LDH assay) with the current batch and compare it to a previous batch or a control.
Solvent Effects	<ul style="list-style-type: none">- Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) in the final experimental medium is consistent across all experiments and is at a non-toxic level. Run a vehicle-only control to assess the solvent's effect.
High Compound Concentration	<ul style="list-style-type: none">- Dose-Response: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line or experimental model.

Data Presentation

Table 1: Pharmacological Profile of Opiranserin (VVZ-149)

Target	Activity	IC50	Reference
Glycine Transporter 2 (GlyT2)	Antagonist/Inhibitor	0.86 μ M	[1][4]
Serotonin Receptor 2A (5HT2A)	Antagonist	1.3 μ M	[1][4]
P2X3 Receptor	Antagonist	0.87 μ M	[1]

Table 2: Summary of a Phase 1 Clinical Trial of Opiranserin (VVZ-149)

Study Phase	Population	Dosing	Key Findings	Reference
Phase 1	Healthy Male Volunteers	Single and multiple ascending doses (0.25-8 mg/kg)	- Well-tolerated. - Dose-proportional plasma exposure. - No accumulation of VVZ-149 in plasma.	[7]

Experimental Protocols

Protocol 1: Quality Control of a New Opiranserin (VVZ-149) Batch via HPLC

- **Mobile Phase Preparation:** Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact composition should be optimized based on the column and system used.
- **Standard Preparation:** Prepare a series of standard solutions of a reference batch of Opiranserin (VVZ-149) at known concentrations.
- **Sample Preparation:** Prepare a solution of the new batch of Opiranserin (VVZ-149) at a concentration that falls within the range of the standard curve.

- HPLC Analysis:
 - Equilibrate the HPLC system with the mobile phase.
 - Inject the standards to generate a standard curve.
 - Inject the new batch sample.
 - Analyze the resulting chromatogram for the retention time of the main peak and the presence of any impurity peaks.
- Data Analysis:
 - Compare the retention time of the new batch to the reference standard.
 - Calculate the purity of the new batch by determining the area of the main peak as a percentage of the total peak area.

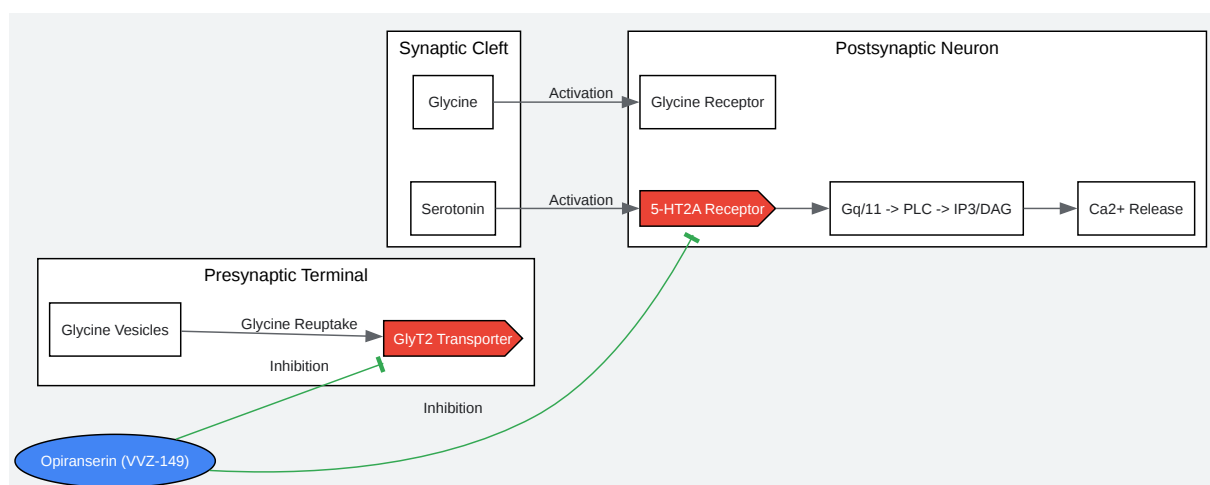
Protocol 2: In Vitro Functional Assay for 5-HT2A Receptor Antagonism

- Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
- Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of Opiranserin (VVZ-149) from the new batch and a reference batch.
- Antagonist Treatment: Pre-incubate the cells with the different concentrations of Opiranserin or vehicle for a specified time (e.g., 30 minutes).
- Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
- Signal Detection: After a further incubation period, measure the downstream signaling response, such as intracellular calcium mobilization or inositol phosphate (IP1)

accumulation, using a suitable assay kit and a plate reader.

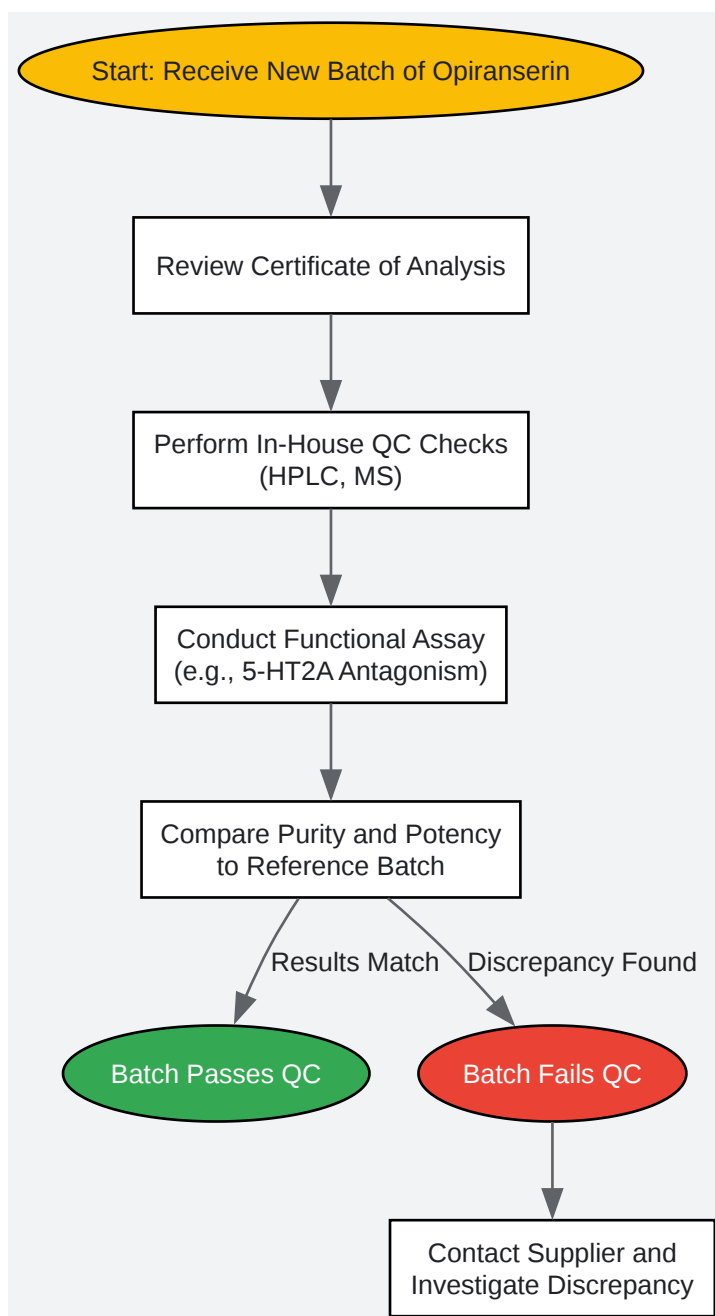
- Data Analysis: Plot the agonist response against the concentration of the antagonist (Opiranserin). Calculate the IC50 value for the new batch and compare it to the reference batch.

Visualizations



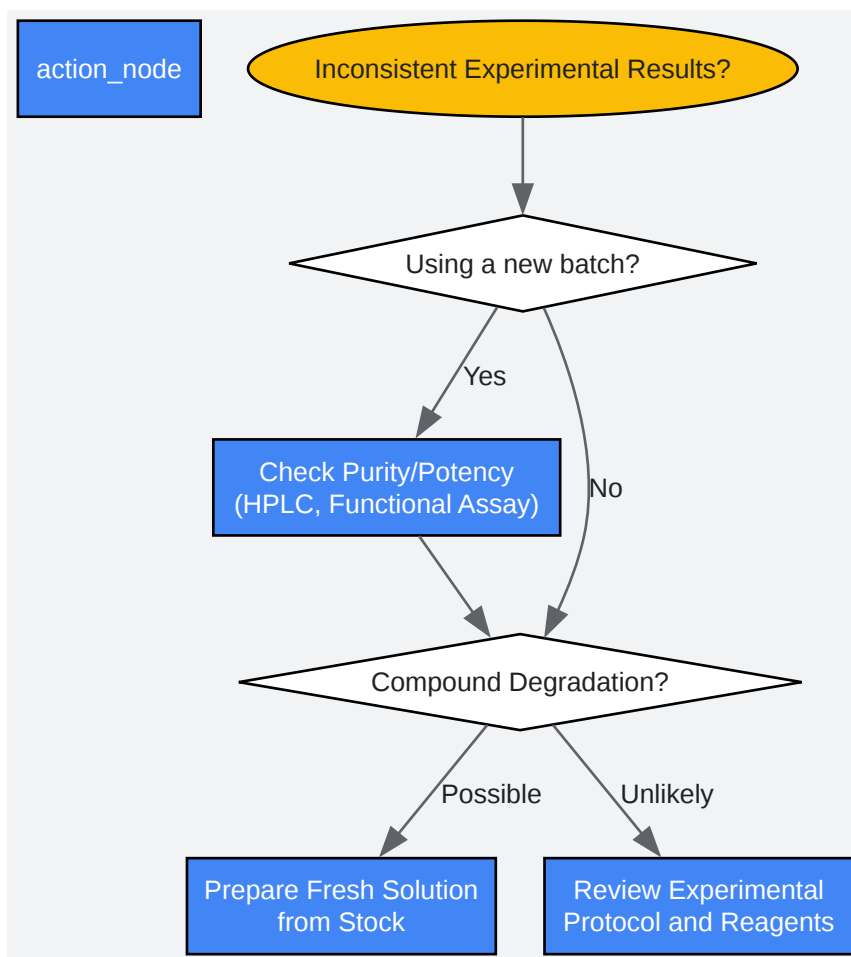
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Caption: Mechanism of action of Opiranserin (VVZ-149).



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Caption: Quality control workflow for a new batch.



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Caption: Troubleshooting inconsistent results.

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